Benzenesulfinic acid
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfinic acid and its derivatives often involves conventional multistep processes as well as one-pot, atom-economy procedures that adhere to green chemistry principles using simple reagents. These methods allow for the easy functionalization of the compound, making it a versatile building block for organic synthesis. For instance, benzene-1,3,5-tricarboxamide, a derivative, has found its way into nanotechnology and biomedical applications due to its simple structure and self-assembly behavior (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).
Molecular Structure Analysis
Benzenesulfinic acid's molecular structure allows for extensive applications in supramolecular chemistry, evidenced by compounds like benzene-1,3,5-tricarboxamide. The structural simplicity and accessibility, combined with a deep understanding of their supramolecular self-assembly, facilitate their use in diverse fields from polymer processing to biomedical applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Chemical Reactions and Properties
Benzenesulfinic acid's chemical properties allow it to undergo various reactions, making it a fundamental component in synthesizing biologically active and industrially demanded compounds. Its reactivity has been leveraged to develop new drugs and materials, underscoring its importance in synthetic chemistry and drug development (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).
Physical Properties Analysis
The synthesis of polyimides in the melt of benzoic acid highlights the importance of understanding the physical properties of benzenesulfinic acid derivatives. The unique solvent properties of molten benzoic acid offer a mild condition for synthesizing fully imidized polyimides, demonstrating the role of physical properties in innovative synthetic processes (Kuznetsov Alexander Alexeevich, Tsegelskaya Anna Yurievna, 2019).
Scientific Research Applications
Electro-Organic Synthesis
Benzenesulfinic acid is utilized in the electro-organic synthesis of sulfone derivatives. Nematollahi and Rahchamani (2002) demonstrated that catechol derivatives can be converted to sulfone derivatives through Michael addition of benzenesulfinate to anodically generated o-quinones, achieving good yields and purity in an undivided cell (Nematollahi & Rahchamani, 2002). Similar findings were reported by Moghaddam et al. (2007) for the synthesis of new caffeic acid derivatives using benzenesulfinic acid in an environmentally friendly method (Moghaddam et al., 2007).
Addition Reactions with Glycals
Basava et al. (2008) explored the addition of benzenesulfinic acid to glycals, finding optimized yields of glycosyl phenylsulfone products under certain conditions, including the use of tin tetrachloride as a catalyst (Basava et al., 2008).
Synthesis of Benzenesulfonyl Hydrazones
Benzenesulfinic acid is significant in the synthesis of benzenesulfonyl hydrazones, which are noted for their wide spectrum of potential applications in medicinal chemistry, including antibacterial, antifungal, anticancer, and antidepressant properties (Popiołek, 2021).
Iron-Catalyzed Aerobic Difunctionalization
Shen et al. (2014) developed an iron-catalyzed approach for constructing sulfone-containing oxindoles using benzenesulfinic acids. This method is highlighted for its efficiency and practicality, utilizing an inexpensive iron salt as the catalyst (Shen et al., 2014).
Environmental Applications
Benzenesulfinic acid derivatives have been studied for environmental applications, such as the removal of hazardous chemicals in wastewater. Wu et al. (2011) evaluated the adsorption characteristics of various sulfonic acids, including benzenesulfonic acid, on graphene in aqueous solutions, showing promising results for water purification (Wu et al., 2011). Abbasabadi et al. (2016) synthesized benzenesulfonic acid-grafted graphene, finding it to be a highly efficient nanoadsorbent for hydrogen sulfide removal (Abbasabadi et al., 2016).
Kinetic and Structural Studies
Zvezdova et al. (2007) conducted kinetic studies on the reactivity of benzenesulfinic acids as nucleophiles in addition reactions, providing insights into their chemical behavior and reactivity (Zvezdova et al., 2007). Giricheva et al. (2012) studied the molecular structure of benzenesulfonic acid through electron diffraction and quantum chemical methods, offering valuable information on the structural properties of these compounds (Giricheva et al., 2012).
Safety And Hazards
properties
IUPAC Name |
benzenesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKKBHWRAXMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210797 | |
Record name | Benzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfinic acid | |
CAS RN |
618-41-7 | |
Record name | Benzenesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZENESULFINIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENESULFINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9560D97PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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